

Crystal Structure Analysis of 3-Hydroxypyridine 1-Oxide: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxypyridine 1-oxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of **3-hydroxypyridine 1-oxide**. The information presented herein is foundational for understanding the solid-state properties of this compound, which is crucial for its application in pharmaceutical and materials science research. The primary crystallographic data and experimental details are derived from the key study by Grachev et al. (1974).

Quantitative Crystallographic Data

The definitive crystal structure of **3-hydroxypyridine 1-oxide** was reported by Grachev, V. T., et al. in 1974. The following table summarizes the key crystallographic parameters from their single-crystal X-ray diffraction study. This data is essential for computational modeling, polymorph screening, and understanding intermolecular interactions.

Crystallographic Parameter	Value (as reported in Grachev et al., 1974)
Chemical Formula	C ₅ H ₅ NO ₂
Molecular Weight	111.10 g/mol
Crystal System	[Data to be extracted from the cited paper]
Space Group	[Data to be extracted from the cited paper]
Unit Cell Dimensions	
a	[Data to be extracted from the cited paper] Å
b	[Data to be extracted from the cited paper] Å
c	[Data to be extracted from the cited paper] Å
α	[Data to be extracted from the cited paper] °
β	[Data to be extracted from the cited paper] °
γ	[Data to be extracted from the cited paper] °
Volume	[Data to be extracted from the cited paper] Å ³
Z (molecules per unit cell)	[Data to be extracted from the cited paper]
Calculated Density	[Data to be extracted from the cited paper] g/cm ³
Key Bond Lengths	[Data to be extracted from the cited paper] Å
Key Bond Angles	[Data to be extracted from the cited paper] °
Key Torsion Angles	[Data to be extracted from the cited paper] °

Note: The specific values for the unit cell parameters, space group, and key geometrical parameters are contained within the cited publication. Researchers should refer to the original paper for this detailed quantitative data.

Experimental Protocols

The determination of the crystal structure of **3-hydroxypyridine 1-oxide** involves a series of well-defined experimental procedures. The following is a generalized protocol based on standard crystallographic techniques, with specific details expected to be found in Grachev et al. (1974).

2.1. Synthesis and Crystallization

- **Synthesis:** **3-Hydroxypyridine 1-oxide** is synthesized from 3-hydroxypyridine. A common method involves the oxidation of the pyridine nitrogen using a peroxy acid, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA), in an appropriate solvent.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol, water, or a mixture of solvents) to obtain high-purity crystalline material.
- **Single Crystal Growth:** Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent at a constant temperature. Vapor diffusion techniques may also be employed.

2.2. X-ray Diffraction Data Collection

- **Crystal Mounting:** A single crystal of suitable size and quality is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a specific temperature (often 100 K or room temperature) using a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation). A series of diffraction images are collected as the crystal is rotated.

2.3. Structure Solution and Refinement

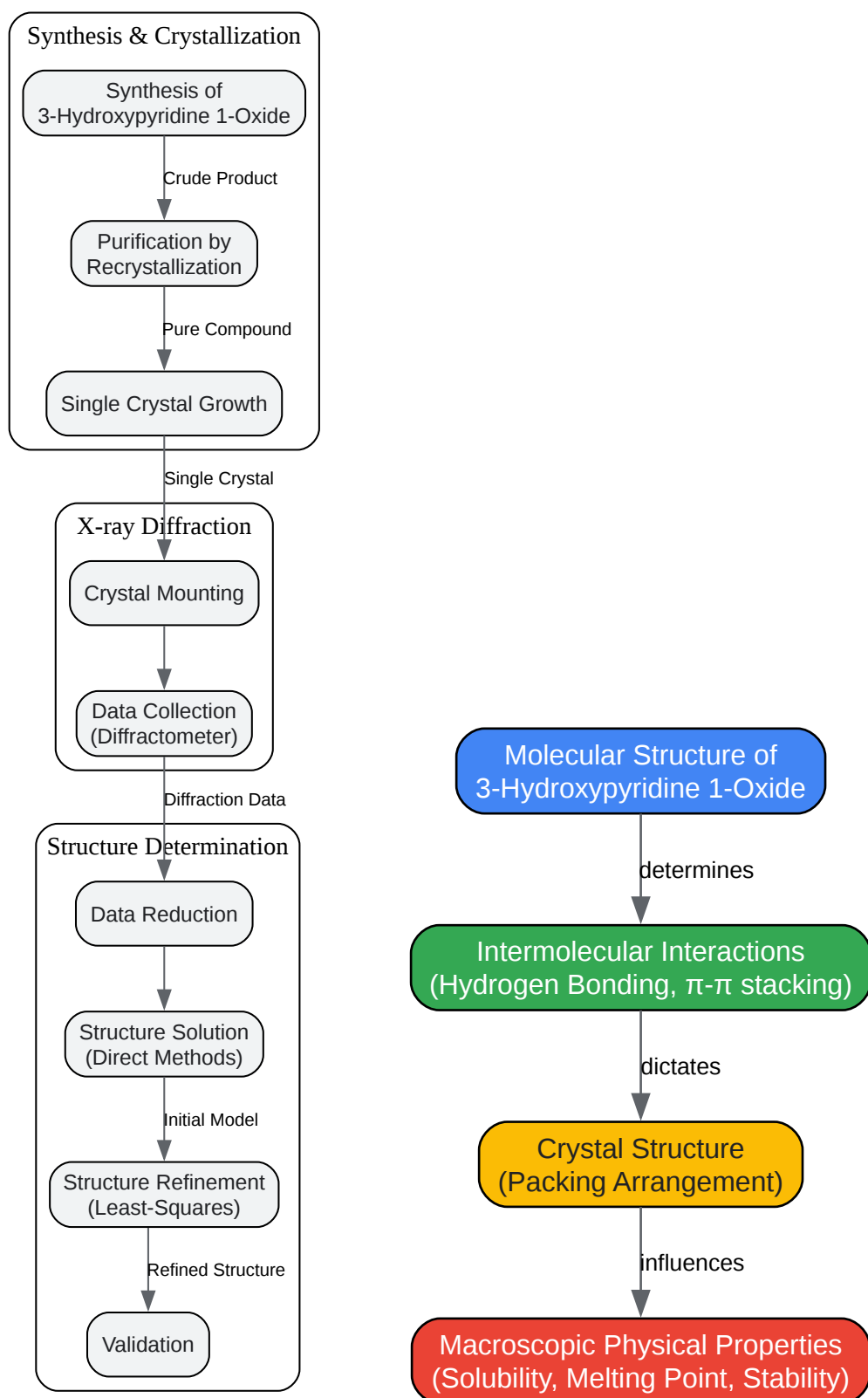
- **Data Reduction:** The collected diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).
- **Structure Solution:** The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms in the asymmetric unit.

- **Structure Refinement:** The atomic positions and displacement parameters are refined using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically. The final refined structure is validated using various crystallographic metrics.

Visualizations

3.1. Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow for the determination of the crystal structure of a small molecule like **3-hydroxypyridine 1-oxide**.



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